molecular formula C19H23NO B3840036 1,4-Dimethyl-2,6-diphenyl-piperidin-4-ol CAS No. 17107-13-0

1,4-Dimethyl-2,6-diphenyl-piperidin-4-ol

Cat. No.: B3840036
CAS No.: 17107-13-0
M. Wt: 281.4 g/mol
InChI Key: YKVNCLSIBPRPTL-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2,6-diphenyl-piperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-2,6-diphenyl-piperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dimethyl-2,6-diphenyl-piperidine with a suitable oxidizing agent to introduce the hydroxyl group at the 4-position . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or platinum.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2,6-diphenyl-piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-2,6-diphenyl-piperidin-4-ol is unique due to the presence of both methyl and phenyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various scientific fields .

Properties

IUPAC Name

1,4-dimethyl-2,6-diphenylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-19(21)13-17(15-9-5-3-6-10-15)20(2)18(14-19)16-11-7-4-8-12-16/h3-12,17-18,21H,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVNCLSIBPRPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C(C1)C2=CC=CC=C2)C)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80320753
Record name MLS003171208
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80320753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17107-13-0
Record name MLS003171208
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003171208
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80320753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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